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Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

Cat. No.: B7812786 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6,8-
Dibromo-3-formylchromone (CAS No: 42059-76-7).[1][2][3] As a key intermediate in the

synthesis of diverse heterocyclic compounds with potential pharmacological activities, a

thorough understanding of its structural and electronic characteristics is paramount. Due to the

limited availability of published experimental spectra for this specific molecule, this guide

synthesizes predictive data based on established principles of nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by

data from analogous structures. Detailed, field-proven protocols for acquiring high-quality

spectroscopic data for this and similar small molecules are also presented, ensuring

researchers can validate these predictions and confidently characterize their samples.

Molecular Structure and Overview
6,8-Dibromo-3-formylchromone is a derivative of chromone, featuring bromine atoms at

positions 6 and 8 of the benzo-γ-pyrone ring system and a formyl (aldehyde) group at position

3. This substitution pattern significantly influences the molecule's electronic properties and,

consequently, its spectroscopic signatures.

Molecular Formula: C₁₀H₄Br₂O₃[1][2]

Molecular Weight: 331.94 g/mol [1][2][3]
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IUPAC Name: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2]

Physical Form: Solid[1][3]

Melting Point: 174-176 °C[1][4]

Caption: Structure of 6,8-Dibromo-3-formylchromone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The predicted ¹H and ¹³C NMR data provide a unique fingerprint of the molecule's

carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/olefinic region.

The electron-withdrawing nature of the carbonyl group, the formyl group, and the bromine

atoms leads to a general downfield shift for all protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.1 Singlet (s) 1H H-CHO

Aldehyde

protons are

highly deshielded

and typically

appear > 9.5

ppm.

~8.8 Singlet (s) 1H H-2

The proton at C-

2 is adjacent to

the electron-

withdrawing C=O

group and the

formyl-

substituted C-3,

resulting in a

significant

downfield shift.

~8.2 Doublet (d) 1H H-5 or H-7

Aromatic protons

ortho to a

bromine and

para to a

carbonyl are

strongly

deshielded. The

multiplicity is a

doublet due to

meta-coupling

(⁴J) with the

other aromatic

proton.

~8.0 Doublet (d) 1H H-7 or H-5 Similar to the

other aromatic

proton,

deshielded by
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adjacent bromine

and the pyrone

ring. Meta-

coupling (⁴J ≈ 2.5

Hz) results in a

doublet.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals,

corresponding to each unique carbon atom in the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~188.0 C-CHO

Aldehyde carbonyl carbons are

characteristically found in this

downfield region.

~175.0 C-4

The ketone carbonyl carbon of

the chromone ring is highly

deshielded.

~158.0 C-8a
Quaternary carbon attached to

the pyrone oxygen.

~155.0 C-2

Olefinic carbon adjacent to the

formyl group and pyrone

oxygen.

~140.0 C-7

Aromatic carbon bearing a

proton, shifted downfield by

the adjacent bromine.

~128.0 C-5
Aromatic carbon bearing a

proton.

~125.0 C-4a
Quaternary carbon at the

fusion of the two rings.

~122.0 C-3
Olefinic carbon bearing the

formyl group.

~118.0 C-8
Aromatic carbon attached to

bromine.

~116.0 C-6
Aromatic carbon attached to

bromine.

Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, proper sample preparation and instrument setup are

crucial.
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Weigh Sample
(¹H: 5-20 mg, ¹³C: 20-50 mg)

Dissolve in Deuterated Solvent
(e.g., 0.6 mL CDCl₃)

Filter and Transfer
to 5mm NMR Tube Insert Sample into Spectrometer

Lock on Deuterium Signal

Shim Magnetic Field

Acquire FID Data

Fourier Transform

Phase Correction

Baseline Correction

Integration & Peak Picking

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

Sample Weighing: Accurately weigh 5-20 mg of 6,8-Dibromo-3-formylchromone for ¹H

NMR, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][5]

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved, using gentle

vortexing if necessary.[1][3]

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality,

filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

high-quality 5 mm NMR tube.[6]

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock

onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
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Shimming: Perform automated or manual shimming to optimize the homogeneity of the

magnetic field, which is critical for achieving sharp, well-resolved peaks.[3]

Data Acquisition: Set appropriate acquisition parameters (e.g., pulse sequence, number of

scans, spectral width) and acquire the Free Induction Decay (FID) data.[7]

Processing: Process the FID using Fourier transformation, followed by phase and baseline

correction to generate the final spectrum. Reference the spectrum using the residual solvent

peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[1][7]

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (KBr Pellet)
The IR spectrum of 6,8-Dibromo-3-formylchromone is expected to be complex but dominated

by strong absorptions from its carbonyl groups.

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

~3100-3000 Medium-Weak Ar-H, C(2)-H Stretching

~2850, ~2750 Weak Aldehyde C-H
Stretching (Fermi

Doublet)

~1705 Strong, Sharp C=O (Aldehyde) Stretching

~1660 Strong, Sharp C=O (Ketone, C-4) Stretching

~1620, ~1580 Medium C=C
Aromatic & Pyrone

Ring Stretching

~1450 Medium C-O-C Asymmetric Stretching

~880 Strong C-H
Aromatic Out-of-Plane

Bending

~700-550 Medium-Strong C-Br Stretching

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/pdf/Application_Note_1H_and_13C_NMR_Analysis_of_3_Methylchromone.pdf
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://www.benchchem.com/pdf/Application_Note_1H_and_13C_NMR_Analysis_of_3_Methylchromone.pdf
https://www.benchchem.com/product/b7812786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7812786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: The two carbonyl groups (ketone and aldehyde) are conjugated with the π-system,

which lowers their stretching frequencies compared to non-conjugated analogs. The C-4

ketone stretch is expected at a lower wavenumber than the aldehyde C=O.[4] The presence of

two adjacent C-H bonds on the aromatic ring is expected to give rise to a strong out-of-plane

bending absorption.

Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)
The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid

samples.[8]

Drying: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) are

thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H absorption

band around 3400 cm⁻¹, potentially obscuring sample signals.[2][9]

Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of

dry KBr. The goal is a homogenous, fine powder to minimize light scattering.[10]

Pellet Formation: Transfer the powder to a pellet-forming die. Apply 8-10 tons of pressure for

several minutes under vacuum using a hydraulic press to form a transparent or translucent

pellet.[8][11]

Background Collection: Place a pellet made of pure KBr in the spectrometer and run a

background scan.

Sample Analysis: Replace the background pellet with the sample pellet and acquire the IR

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and elemental composition, and the

fragmentation pattern offers clues to the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI)
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In an EI-MS experiment, the presence of two bromine atoms will result in a characteristic

isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two

major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12]

m/z (Predicted) Ion Description

329.8, 331.8, 333.8 [C₁₀H₄Br₂O₃]⁺˙

Molecular Ion (M⁺˙). The three

peaks will appear in an

approximate 1:2:1 intensity

ratio, characteristic of a

dibrominated compound.

301.8, 303.8, 305.8 [M - CO]⁺˙
Loss of a carbonyl group (28

Da).

250.9, 252.9 [M - Br]⁺ Loss of a bromine radical.

222.9, 224.9 [M - Br - CO]⁺
Subsequent loss of a carbonyl

group.

183, 185 [C₇H₄BrO]⁺

Formation of the bromobenzoyl

cation, a common fragment in

chromone derivatives.[13]

155, 157 [C₆H₄Br]⁺
Loss of CO from the

bromobenzoyl cation.

Proposed Fragmentation Pathway
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[M]⁺˙
m/z 330/332/334

[M-CO]⁺˙
m/z 302/304/306

-CO

[M-Br]⁺
m/z 251/253

-Br•

[M-Br-CO]⁺
m/z 223/225

-CO

[C₇H₄BrO]⁺
m/z 183/185

-C₂HO•

[C₆H₄Br]⁺
m/z 155/157

-CO

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 6,8-Dibromo-3-formylchromone.

Experimental Protocol for Mass Spectrometry Data
Acquisition (ESI-MS)
While EI-MS is excellent for fragmentation analysis, Electrospray Ionization (ESI) is a softer

technique commonly coupled with liquid chromatography (LC) for accurate mass determination.

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent system, typically a mixture of water and an organic solvent like acetonitrile or

methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
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Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial

analysis.

Ion Source Optimization: Optimize key ESI parameters such as capillary voltage, nebulizer

gas pressure, drying gas flow rate, and temperature to achieve a stable and robust signal for

the protonated molecule [M+H]⁺.[14][15][16]

Data Acquisition: Acquire the full scan mass spectrum. For high-resolution instruments (e.g.,

TOF, Orbitrap), this will provide a highly accurate mass measurement of the molecular ion,

allowing for confirmation of the elemental formula.

Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to

collision-induced dissociation (CID) to obtain a product ion spectrum, which can be used for

structural confirmation.[17]

Conclusion
The structural elucidation of 6,8-Dibromo-3-formylchromone relies on a synergistic

application of NMR, IR, and MS techniques. This guide provides a robust, theoretically-

grounded framework of the expected spectroscopic data for this important synthetic

intermediate. The detailed experimental protocols offer a standardized approach for

researchers to acquire high-quality, reproducible data for this compound and its derivatives,

facilitating confident characterization and accelerating research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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